molecular formula C12H12N4O2 B2565342 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid CAS No. 856972-01-5

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid

Cat. No.: B2565342
CAS No.: 856972-01-5
M. Wt: 244.254
InChI Key: YJPLTPJWODOCDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is an organic compound that features a benzoic acid moiety linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid can be achieved through a multi-step process. One common method involves the initial formation of the pyrimidine ring, followed by the introduction of the benzoic acid moiety. The reaction typically starts with the condensation of 2-methylpyrimidine with an appropriate amine, followed by further functionalization to introduce the amino group at the 6-position. The final step involves coupling the pyrimidine derivative with benzoic acid under suitable conditions, such as using a coupling reagent like diethylphosphorocyanidate (DEPC) in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives of the aromatic ring.

Scientific Research Applications

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to participate in hydrogen bonding and other interactions with target proteins, affecting their function and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((6-Amino-2-methylpyrimidin-4-yl)amino)benzoic acid is unique due to its combined structural features of a pyrimidine ring and a benzoic acid moiety, which confer distinct chemical reactivity and potential biological activities. Its versatility in undergoing various chemical reactions and its applications in multiple fields make it a compound of significant interest.

Properties

IUPAC Name

4-[(6-amino-2-methylpyrimidin-4-yl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O2/c1-7-14-10(13)6-11(15-7)16-9-4-2-8(3-5-9)12(17)18/h2-6H,1H3,(H,17,18)(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJPLTPJWODOCDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)NC2=CC=C(C=C2)C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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